molecular formula C23H19N3O5S2 B11128019 3-[(5Z)-5-{[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-{[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B11128019
M. Wt: 481.5 g/mol
InChI Key: HYQOSKUCZBWOQQ-ATVHPVEESA-N
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Description

3-[(5Z)-5-{[2-(3,5-Dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a structurally complex heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core fused to a thiazolidinone ring system. The molecule incorporates a 3,5-dimethylphenoxy substituent at the pyrimidine ring and a Z-configured methylidene group bridging the pyrimidine and thiazolidinone moieties. This compound is marketed as a chemical intermediate, suggesting its utility in synthesizing more complex molecules .

Properties

Molecular Formula

C23H19N3O5S2

Molecular Weight

481.5 g/mol

IUPAC Name

3-[(5Z)-5-[[2-(3,5-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C23H19N3O5S2/c1-13-9-14(2)11-15(10-13)31-20-16(21(29)25-7-4-3-5-18(25)24-20)12-17-22(30)26(23(32)33-17)8-6-19(27)28/h3-5,7,9-12H,6,8H2,1-2H3,(H,27,28)/b17-12-

InChI Key

HYQOSKUCZBWOQQ-ATVHPVEESA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCC(=O)O)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-5-{[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[1,2-a]pyrimidine core, the introduction of the thiazolidine ring, and the final coupling with the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-5-{[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(5Z)-5-{[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities. Researchers investigate its interactions with biological molecules, such as proteins and nucleic acids, to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities, such as improved mechanical strength, thermal stability, or electronic properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-5-{[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of thiazolidinone-pyrido[1,2-a]pyrimidine hybrids. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent Variations Molecular Formula Key References
Target Compound (3,5-dimethylphenoxy) 3,5-Dimethylphenoxy, propanoic acid chain C₂₄H₂₀N₃O₅S₂
3-[(5Z)-5-{[2-(4-Fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid 4-Fluorophenoxy substituent C₂₁H₁₄FN₃O₅S₂
3-[(5Z)-5-{[2-(2,6-Dimethyl-4-morpholinyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Morpholinyl group, 9-methyl substitution C₂₇H₂₉N₄O₅S₂
(S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid Pyrazole ring, 3,5-difluorophenyl substituent C₂₂H₁₅N₃F₂O₃S₂

Key Observations :

  • The morpholinyl substituent in introduces a basic nitrogen, which could improve solubility in acidic environments.
  • Core Modifications : Replacement of the pyrido[1,2-a]pyrimidine core with a pyrazole ring (as in ) reduces conjugation but introduces additional hydrogen-bonding sites.
Physicochemical Properties

Spectral data comparisons reveal trends in functional group behavior:

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (Key Peaks, δ ppm) ESI-MS (m/z)
Target Compound ~1716 (C=O) Aromatic protons: 6.8–7.5; methylidene: ~7.5 Not reported
(S)-2-(5-((3-(3,5-Difluorophenyl)... 1716 (C=O) Pyrazole-H: 8.29; =C-H: 7.54; Ar-H: 7.14–7.41 470.2 [M-H]⁻
3-{5-[(3-{4-[(2-Chlorobenzyl)oxy]... Not reported Chlorobenzyl protons: ~5.3 (OCH₂); Ar-H: 6.9–7.8 Not reported

Insights :

  • The C=O stretches (~1700–1720 cm⁻¹) are consistent across analogs, confirming the stability of the thiazolidinone and pyrimidinone rings .
  • Aromatic proton shifts vary with substituent electronegativity (e.g., fluorine in vs. methyl in the target compound).
Computational Similarity Analysis

Using the Tanimoto coefficient method (as in ), the target compound shows >60% similarity to pyrido[1,2-a]pyrimidine-based HDAC inhibitors, predicting comparable pharmacokinetics (e.g., logP ~3.2, PSA ~110 Ų). However, the 3,5-dimethylphenoxy group may reduce metabolic clearance compared to morpholinyl analogs .

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